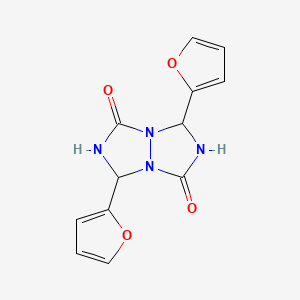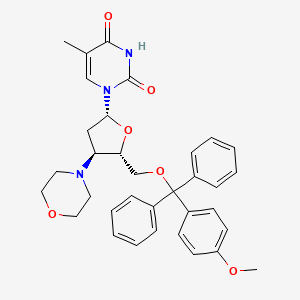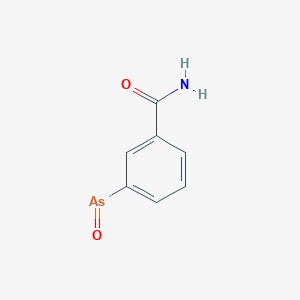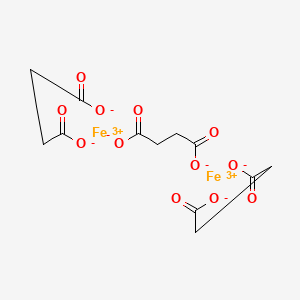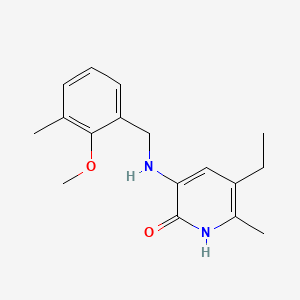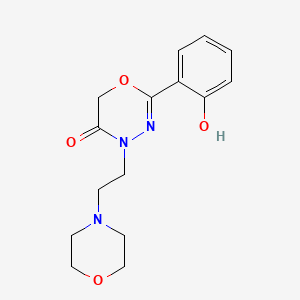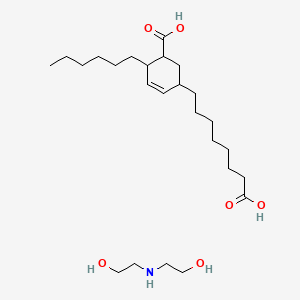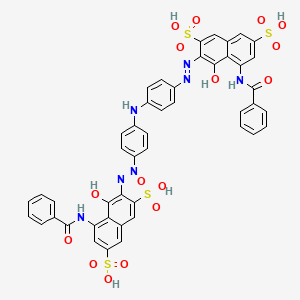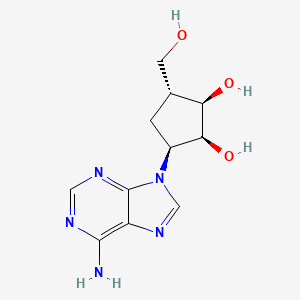
Chrysenediol, 3,4-epoxy-1,2,3,4-tetrahydro-, (+)-(E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/GC2060000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers and employers recognize and control chemical hazards in the workplace .
Méthodes De Préparation
The preparation methods for NIOSH/GC2060000 involve various synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) provides detailed protocols for sampling and analysis of contaminants in workplace air, blood, and urine of workers exposed to this compound . Industrial production methods may involve large-scale synthesis and purification processes to ensure the compound’s purity and safety for use in various applications.
Analyse Des Réactions Chimiques
NIOSH/GC2060000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. The NIOSH Pocket Guide to Chemical Hazards provides key data on the chemical properties and reactivity of this compound .
Applications De Recherche Scientifique
NIOSH/GC2060000 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various analytical methods to detect and quantify contaminants in workplace environments . In biology and medicine, it may be used in studies related to occupational health and safety, particularly in understanding the effects of chemical exposure on human health . In industry, it is used to monitor and control chemical hazards, ensuring a safe working environment for employees .
Mécanisme D'action
The mechanism of action of NIOSH/GC2060000 involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific chemical properties and reactivity of the compound .
Comparaison Avec Des Composés Similaires
NIOSH/GC2060000 can be compared with other similar compounds listed in the NIOSH Pocket Guide to Chemical Hazards. Similar compounds include various volatile organic compounds (VOCs) and other industrial chemicals that pose similar hazards in the workplace . The uniqueness of NIOSH/GC2060000 lies in its specific chemical properties and reactivity, which may differ from other compounds in terms of toxicity, exposure limits, and safety measures required.
Conclusion
NIOSH/GC2060000 is a significant compound in the field of occupational health and safety. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance in ensuring a safe and healthy working environment. Understanding the properties and hazards of this compound is crucial for protecting workers and preventing occupational illnesses and injuries.
Propriétés
Numéro CAS |
64938-66-5 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(3R,5S,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1 |
Clé InChI |
KPTYXJLOWLVCMU-XDNAFOTISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




